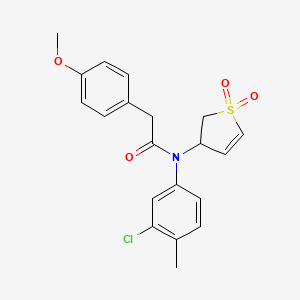

N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO4S/c1-14-3-6-16(12-19(14)21)22(17-9-10-27(24,25)13-17)20(23)11-15-4-7-18(26-2)8-5-15/h3-10,12,17H,11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPLPWJTFZUXFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)CC3=CC=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Structure and Composition

The compound has the following chemical formula:

- Molecular Formula: C18H22ClN2O3S

- Molecular Weight: 367.9 g/mol

IUPAC Name

- IUPAC Name: this compound

Physical Properties

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of chloro and methoxy substituents can influence its binding affinity and selectivity towards various molecular targets.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, which could suggest potential anti-inflammatory properties.

- Receptor Modulation : It may act as a modulator for specific receptors involved in pain and inflammation.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound:

- Anti-inflammatory Activity : In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential as an anti-inflammatory agent .

- Anticancer Properties : Preliminary research indicated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways .

- Neuroprotective Effects : A study investigating neuroprotective properties found that the compound could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with similar compounds that also contain chloro and methoxy groups:

| Compound Name | Biological Activity |

|---|---|

| N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2-thiophenyl)acetamide | Moderate anti-inflammatory |

| N-(4-methoxyphenyl)-N-(1,1-dioxido-2-thiophenyl)acetamide | Low cytotoxicity |

| N-(3-chloro-4-methylphenyl)-N-(2-thiophenyl)acetamide | High anticancer activity |

The presence of both chloro and methoxy groups in the target compound enhances its reactivity and biological activity compared to others.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Rings

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide (CAS 620557-06-4)

- Key Differences: Replaces the 3-chloro-4-methylphenyl group with a 4-chlorobenzyl moiety. Substitutes the 4-methoxyphenyl group with a 2-methoxyphenoxy chain.

- The benzyl group vs. substituted phenyl could modify pharmacokinetic profiles (e.g., absorption).

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-ethoxyphenyl)-N-(4-methoxyphenyl)acetamide (CAS 863022-75-7)

- Key Differences :

- Ethoxy group replaces methoxy on the phenylacetamide.

- Lacks the 3-chloro-4-methylphenyl substituent.

- Absence of chloro and methyl groups may reduce halogen bonding and steric effects.

Heterocyclic Modifications

N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide (EP3348550A1)

- Key Differences :

- Replaces the dihydrothiophen-dioxide group with a benzothiazole ring.

- Implications :

- Benzothiazole’s aromaticity and nitrogen/sulfur atoms may enhance π-stacking and metal coordination, useful in kinase inhibitors or antimicrobial agents.

- Loss of sulfone group could reduce solubility but improve metabolic resistance.

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (Acta Cryst. E, 2013)

- Key Differences :

- Thiazole ring replaces dihydrothiophen-dioxide.

- Dichlorophenyl substituent vs. 3-chloro-4-methylphenyl.

- Implications :

- Thiazole’s hydrogen-bonding capacity may increase target affinity (e.g., enzyme inhibition).

- Dichlorophenyl’s electron-withdrawing effects could alter electronic properties compared to chloro-methylphenyl.

Functional Group Comparisons

Alachlor and Pretilachlor (Pesticide Chemicals Glossary)

- Key Differences :

- Simpler chloroacetamide structures lacking aromatic or heterocyclic moieties.

- Implications :

- Used as herbicides, highlighting how complex aromatic/heterocyclic additions (as in the target compound) shift applications toward pharmaceuticals.

- Lower molecular weight of alachlor (269.8 g/mol vs. ~400 g/mol for the target) correlates with higher volatility and environmental mobility.

Formoterol-Related Acetamide Derivatives (Pharmacopeial Forum, 2006)

- Key Differences: Include hydroxyl and amino groups on phenyl rings, absent in the target compound.

- Implications :

- Hydroxyl groups improve solubility and hydrogen-bonding capacity, critical for β2-adrenergic receptor agonists like formoterol.

- The target’s methoxy and chloro groups may prioritize lipophilicity over polar interactions.

Structural and Pharmacological Trends

Table 1: Comparative Analysis of Key Compounds

*Estimated based on molecular formula (C21H23ClNO5S).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.